

Application Notes and Protocols for HPLC-MS

Analysis of Himandridine

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Compound of Interest

Compound Name: Himandridine

Cat. No.: B3025988

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Introduction

Himandridine is a complex isoquinoline alkaloid isolated from the bark of the rainforest tree *Galbulimima belgraveana*.^{[1][2]} Its intricate structure and potential psychoactive properties make it a compound of significant interest in phytochemical and pharmacological research. Accurate and sensitive analytical methods are crucial for the quantification of **himandridine** in plant extracts and biological matrices to support research in natural product chemistry, pharmacokinetics, and drug discovery. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the requisite selectivity and sensitivity for the analysis of such complex molecules.

This document provides a detailed application note and a generalized protocol for the quantitative analysis of **himandridine** using HPLC-MS/MS. The methodologies presented are based on established principles for the analysis of complex alkaloids and provide a robust starting point for method development and validation.

Quantitative Data Summary

As a specific validated method for **himandridine** is not widely published, the following table presents typical validation parameters that should be established during method development, based on achievable results for similar complex alkaloids analyzed by LC-MS/MS.^{[3][4][5]}

Parameter	Target Range	Description
Linearity (r^2)	> 0.99	The coefficient of determination for the calibration curve.
Lower Limit of Quantification (LLOQ)	1 - 50 ng/mL	The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ)	500 - 2000 ng/mL	The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD)	< 15%	The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD)	< 15%	The relative standard deviation of replicate measurements on different days.
Accuracy (% Bias)	85% - 115%	The closeness of the measured value to the true value.
Recovery (%)	70% - 120%	The efficiency of the extraction procedure.
Matrix Effect (%)	80% - 120%	The effect of co-eluting matrix components on the ionization of the analyte.

Experimental Protocols

This protocol is adapted from general methods for alkaloid extraction from plant materials.

- Materials:
 - Dried and powdered bark of *Galbulimima belgraveana*
 - Methanol (HPLC grade)
 - 0.1 M Hydrochloric Acid (HCl)
 - 2 M Sodium Hydroxide (NaOH)
 - Dichloromethane (HPLC grade)
 - Anhydrous Sodium Sulfate
 - Rotary evaporator
 - Centrifuge
 - pH meter or pH strips
- Procedure:
 - Macerate 10 g of powdered bark with 100 mL of methanol for 24 hours at room temperature.
 - Filter the extract and concentrate under reduced pressure using a rotary evaporator.
 - Acidify the residue with 50 mL of 0.1 M HCl and extract with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
 - Basify the aqueous layer to pH 9-10 with 2 M NaOH.
 - Extract the alkaline solution with 3 x 50 mL of dichloromethane.
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to dryness. The resulting residue contains the crude alkaloid extract including **himandridine**.

- Reconstitute the residue in a suitable solvent (e.g., methanol:water 50:50) for HPLC-MS analysis.

This proposed method is a starting point and should be optimized for the specific instrumentation used.

- Instrumentation:
 - HPLC system with a binary pump, autosampler, and column oven.
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-18.1 min: 90% to 10% B
 - 18.1-25 min: 10% B
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:

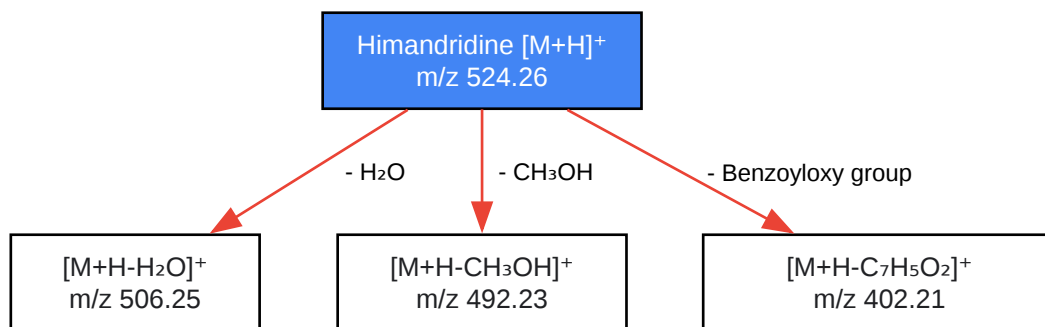
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Molecular Formula of **Himandridine**: $C_{30}H_{37}NO_7$ [2]
- Molecular Weight: 523.6 g/mol [1]
- Precursor Ion (Q1): m/z 524.26 $[M+H]^+$.
- Product Ions (Q3): Based on the fragmentation of similar isoquinoline alkaloids, potential product ions could arise from the loss of water, methoxy groups, or cleavage of the ester functionalities.[6][7] Predicted product ions for **himandridine** requiring experimental confirmation are m/z 506.25 ($[M+H-H_2O]^+$), m/z 492.23 ($[M+H-CH_3OH]^+$), and m/z 402.21 ($[M+H-C_7H_5O_2]^+$).
- Collision Energy (CE): To be optimized for each transition (typically 20-40 eV).
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 800 L/hr

Visualizations



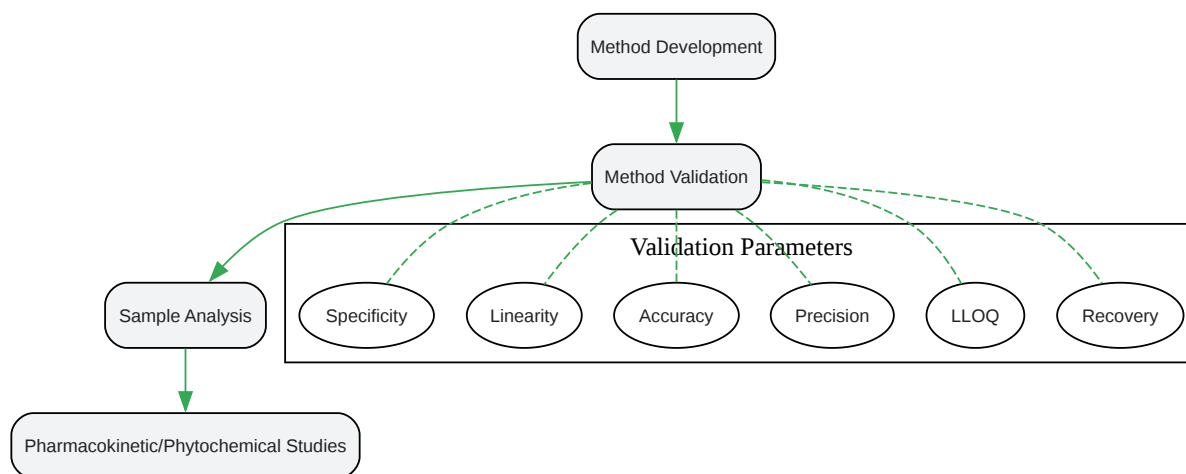
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Caption: Experimental workflow for the extraction and HPLC-MS/MS analysis of **himandridine**.



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Caption: Proposed fragmentation pathway for **himandridine** in positive ESI-MS/MS.



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Caption: Logical workflow for the development and application of a bioanalytical method.

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